BenchChemオンラインストアへようこそ!

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Chiral resolution Stereochemistry Peptide diastereomer control

Choose the (S)-enantiomer hydrochloride (CAS 331763-58-7) for your DPP-4 inhibitor and cyclic peptide programs. Unlike the (R)-enantiomer or free base, this precisely defined crystalline salt (mp 233-235 °C) ensures reproducible stereochemistry in Fmoc-SPPS and minimizes diastereomeric by-products. With sub-nanomolar DPP-4 IC50 values dependent on this exact scaffold, substituting analogs compromises SAR. Directly compatible with standard coupling protocols, the 4-chloro substituent provides a strong UV chromophore for analytical method development. Source the building block that published medicinal chemistry routes rely on.

Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
CAS No. 331763-58-7
Cat. No. B3424025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
CAS331763-58-7
Molecular FormulaC10H13Cl2NO2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl
InChIInChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
InChIKeyPUVXCDYJZZWKMH-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride (CAS 331763-58-7): Chiral β-Amino Acid Building Block for Peptide and Small-Molecule Drug Discovery


(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS 331763-58-7), systematically named (βS)-β-amino-4-chlorobenzenebutanoic acid hydrochloride, is a non-proteinogenic chiral β-amino acid belonging to the β-homophenylalanine class. It exists as a crystalline hydrochloride salt with a molecular formula of C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . The compound possesses a single stereogenic centre at the β-carbon (C-3) in the (S)-configuration, confirmed by its negative optical rotation and defined by the MDL number MFCD01861001 . As a 4-chloro-substituted L-β-homophenylalanine derivative, it serves as a versatile chiral building block in solid-phase peptide synthesis (SPPS) and as a key intermediate in the construction of dipeptidyl peptidase-4 (DPP-4) inhibitors and other peptidomimetic therapeutic candidates [1].

Why Generic Substitution of (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride (CAS 331763-58-7) with In-Class Analogs Fails: Stereochemical, Regioisomeric, and Salt-Form Constraints


The (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride cannot be freely interchanged with its closest analogs because three critical structural features simultaneously govern its physicochemical behaviour and downstream synthetic utility. First, the (S)-configuration at the β-carbon is non-interchangeable with the (R)-enantiomer (CAS 331763-59-8); the two enantiomers exhibit opposite optical rotations and, when incorporated into peptide chains, produce diastereomeric products with divergent biological activities . Second, the 3-amino substitution pattern defines a β-amino acid scaffold that is regioisomerically distinct from the 4-amino (γ-amino acid) arrangement found in baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), resulting in fundamentally different backbone geometry, hydrogen-bonding patterns, and receptor pharmacology upon incorporation into bioactive molecules [1]. Third, the hydrochloride salt form provides a sharply defined melting point of 233–235 °C and enhanced aqueous handling properties, whereas substitution with the free base (CAS 270596-41-3, MW 213.66) or alternative salt forms alters solubility, storage requirements (2–8 °C for the free base vs. ambient for the HCl salt), and compatibility with standard peptide coupling protocols . These orthogonal constraints mean that even compounds sharing the same core scaffold cannot serve as drop-in replacements without compromising stereochemical fidelity, pharmacokinetic profiles of derived drug candidates, or reproducibility of published synthetic routes.

Quantitative Differentiation Evidence for (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride (CAS 331763-58-7) Against Closest Analogs


Enantiomeric Purity and Optical Rotation: (S)- vs. (R)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride

The (S)-enantiomer hydrochloride (CAS 331763-58-7) is distinguished from the (R)-enantiomer hydrochloride (CAS 331763-59-8) by its specific optical rotation. The Fmoc-protected (S)-derivative exhibits [α]D25 = -19.0 ± 2° (c = 1 in DMF), whereas the corresponding Fmoc-(R)-derivative displays [α]D25 = +23 ± 2° (c = 1 in DMF) . The opposite signs and distinct magnitudes of optical rotation provide a direct, quantifiable identity check. Furthermore, the melting point of the (S)-HCl salt (233–235 °C) differs substantially from the reported melting range of the (R)-HCl salt (approximately 165–169 °C), offering an additional orthogonal physical criterion for batch verification . These differences are critical because incorporation of the incorrect enantiomer into a peptide sequence generates a diastereomeric product whose three-dimensional structure and biological target engagement will be fundamentally altered .

Chiral resolution Stereochemistry Peptide diastereomer control

Salt-Form Advantage: Hydrochloride (CAS 331763-58-7) vs. Free Base (CAS 270596-41-3) on Handling and Solubility

The hydrochloride salt form (CAS 331763-58-7, MW 250.12 g/mol) offers quantifiable advantages over the free base (CAS 270596-41-3, MW 213.66 g/mol). The HCl salt exhibits a sharp melting point of 233–235 °C, whereas the free base lacks a well-defined melting point in vendor specifications, consistent with its amorphous or hygroscopic character . Critically, the HCl salt is reported to be stable at ambient temperature, while the free base requires storage at 2–8 °C under inert gas to prevent degradation . The salt form also provides enhanced aqueous solubility (qualitatively described as 'soluble in water' for the HCl salt versus limited aqueous solubility for the free base), which is essential for direct use in aqueous peptide coupling reactions without pre-dissolution in organic co-solvents . The predicted pKa of the free acid is 3.76 ± 0.10, indicating that the carboxylate will be largely ionised at physiological pH; the hydrochloride counterion ensures the amino group remains protonated and available for coupling in standard carbodiimide-mediated amide bond formation .

Salt selection Aqueous solubility Peptide coupling compatibility

4-Chloro Substitution Effect: Differentiation from Des-Chloro L-β-Homophenylalanine Hydrochloride (CAS 138165-77-2)

The presence of the para-chloro substituent on the phenyl ring of (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride (MW 250.12 g/mol, melting point 233–235 °C) fundamentally distinguishes it from the unsubstituted L-β-homophenylalanine hydrochloride (CAS 138165-77-2, MW 215.68 g/mol, melting point ~207 °C for the free base) . The chlorine atom increases the molecular weight by 34.44 g/mol and raises the calculated logP (predicted XLogP3-AA = -0.8 for the free acid, versus approximately -1.1 for the des-chloro analog), indicating enhanced lipophilicity that translates into altered membrane permeability and target-binding kinetics when the amino acid is incorporated into peptide or peptidomimetic structures [1]. In the context of DPP-4 inhibitor design, systematic SAR studies on β-homophenylalanine-based inhibitors have demonstrated that optimal halogen substitution on the phenyl ring is a critical determinant of potency; the 4-chloro substituent provides an electron-withdrawing effect that fine-tunes π-stacking interactions within the enzyme S1 pocket [2]. Compound 14k from a fused β-homophenylalanine series achieved an IC50 of 0.87 nM against DPP-4, illustrating the level of potency accessible when the halogen-substituted β-homophenylalanine scaffold is appropriately elaborated [2].

Halogen substitution Lipophilicity modulation Structure-activity relationship

Regioisomer Differentiation: β-Amino Acid (3-Amino) vs. γ-Amino Acid (4-Amino) Scaffold of Baclofen

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a β-amino acid (the amino group is on the β-carbon, C-3), whereas baclofen [4-amino-3-(4-chlorophenyl)butanoic acid] is a γ-amino acid (amino group on the γ-carbon, C-4). This regioisomeric difference produces fundamentally distinct molecular geometries: the target compound positions the amino and carboxyl groups two carbon atoms apart, yielding a β-alanine-like backbone, whereas baclofen places them three carbon atoms apart, mimicking γ-aminobutyric acid (GABA) [1]. This structural divergence has profound pharmacological consequences: baclofen is a well-characterised GABAB receptor agonist (IC50 = 35–60 nM at human and rat GABAB receptors), acting as a centrally active muscle relaxant [2]. In contrast, the β-amino acid scaffold of the target compound does not act as a direct GABAB agonist; rather, it serves as a versatile building block for constructing peptidomimetic inhibitors of enzymes such as DPP-4, where the β-amino acid backbone introduces resistance to proteolytic cleavage by endogenous peptidases—a property that α-amino acid-based peptides lack [3]. When incorporated into DPP-4 inhibitor scaffolds, β-homophenylalanine derivatives have yielded compounds with IC50 values as low as 0.38 nM, surpassing the potency of clinically approved α-amino acid-based DPP-4 inhibitors [3].

β-Amino acid scaffold Regioisomerism GABA pharmacology

Commercial Purity Specification: ≥98% (HPLC) as a Minimum Procurement Threshold

Reputable commercial suppliers consistently specify the purity of (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS 331763-58-7) at ≥98% as determined by HPLC, with moisture content controlled to ≤0.5% [1]. This purity specification is critical for solid-phase peptide synthesis, where even minor impurities (e.g., the (R)-enantiomer or des-chloro by-product) can accumulate during iterative coupling steps and compromise the final peptide purity beyond acceptable thresholds. The MDL number MFCD01861001 uniquely identifies this specific stereoisomer and salt form within the chemical supply chain, enabling unambiguous procurement across multiple vendor catalogues . For comparison, some suppliers offer the free base (CAS 270596-41-3) at 95% purity, which may be adequate for exploratory chemistry but introduces additional variability in quantitative coupling efficiency calculations . The ≥98% (HPLC) grade is the minimum recommended specification for any application involving multistep synthesis of drug candidates or reference standards.

Purity specification HPLC quality control Peptide synthesis grade

Fmoc-Protected Derivative Optical Rotation as a Surrogate Identity Marker for the Parent Hydrochloride

Although the parent hydrochloride salt (CAS 331763-58-7) itself lacks a vendor-reported specific optical rotation value in many catalogues, the Fmoc-protected derivative Fmoc-(S)-3-amino-4-(4-chlorophenyl)butyric acid (CAS 270596-43-5) serves as a validated surrogate for confirming the (S)-configuration. This derivative exhibits [α]D25 = -19.0 ± 2° (c = 1 in DMF), while the Fmoc-(R)-derivative rotates at +23 ± 2° under identical conditions . The Fmoc group is the standard Nα-protecting group in Fmoc-SPPS, meaning that most peptide chemists will encounter this compound in its Fmoc-protected form during direct use on the synthesizer. The consistent negative rotation across multiple commercial batches confirms that the parent hydrochloride reliably yields the correct (S)-configured Fmoc derivative upon standard protection chemistry. This traceability from protected to unprotected form is essential for laboratories that purchase the HCl salt and perform in-house Fmoc protection; an anomalous optical rotation in the Fmoc product would immediately signal a stereochemical error in the starting material [1].

Fmoc protection Chiral identity verification SPPS building block

Optimal Research and Industrial Applications for (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride (CAS 331763-58-7) Based on Verified Differentiation Evidence


Solid-Phase Peptide Synthesis of DPP-4 Inhibitor Peptidomimetics Requiring β-Amino Acid Scaffolds

The compound is the building block of choice for constructing DPP-4 inhibitors based on the β-homophenylalanine pharmacophore. As demonstrated by Nordhoff et al. and Jiang et al., β-homophenylalanine-derived inhibitors achieve sub-nanomolar DPP-4 IC50 values (0.38–0.87 nM) when the 4-chloro-substituted (S)-enantiomer is incorporated into the P2-binding moiety [1][2]. The hydrochloride salt form (CAS 331763-58-7) is directly compatible with standard Fmoc-SPPS protocols after Fmoc protection, and the β-amino acid backbone confers resistance to proteolytic degradation by DPP-4 itself—an advantage not shared by α-amino acid-based inhibitors. Researchers developing next-generation DPP-4 inhibitors with extended duration of action (as evidenced by compound 18m, which showed significantly greater potency than sitagliptin when dosed 8 hours prior to glucose challenge in ICR mice) should specifically source the 4-chloro-(S)-enantiomer hydrochloride to replicate published SAR and pharmacokinetic profiles [2].

Chiral Building Block for Diastereomerically Pure Cyclic Peptide and Macrocycle Synthesis

The defined (S)-stereochemistry at the β-carbon (confirmed by [α]D25 = -19.0 ± 2° for the Fmoc derivative) ensures that incorporation into cyclic peptides or macrocycles proceeds with predictable diastereoselectivity [1]. In contrast to racemic or enantiomerically undefined β-amino acid supplies, the ≥98% (HPLC) purity and low moisture content (≤0.5%) of the hydrochloride salt minimise side reactions during cyclisation steps, where even trace (R)-enantiomer contamination can lead to epimerisation and formation of difficult-to-separate diastereomeric by-products [3]. This application scenario is particularly relevant for laboratories synthesising cyclic peptide MDM2/MDMX inhibitors or complement pathway modulators, where patent literature explicitly cites 4-chloro-L-β-homophenylalanine as a key non-natural amino acid component [4].

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

The sharply defined melting point (233–235 °C) and distinct optical rotation of the (S)-enantiomer hydrochloride, contrasted with the (R)-enantiomer (mp ~165–169 °C, [α]D25 = +23 ± 2°), make this compound suitable as a reference standard for developing chiral HPLC methods to quantify enantiomeric excess in β-homophenylalanine derivatives [1][2]. The 4-chloro substituent provides a strong UV chromophore (λmax ~260 nm for chlorophenyl), facilitating detection at low concentrations. Analytical laboratories supporting GMP peptide manufacturing can use the (S)-HCl salt to spike calibration curves and validate that the enantiomeric impurity (R-enantiomer) is below the ICH Q3A threshold in the final drug substance [3].

Metabolic Stability Enhancement in Peptide Lead Optimisation via β-Amino Acid Incorporation

When replacing natural L-phenylalanine or L-4-chlorophenylalanine (α-amino acids) with (S)-3-amino-4-(4-chlorophenyl)butanoic acid in a peptide lead sequence, the β-amino acid backbone introduces an additional methylene unit between the amino and carboxyl groups. This structural modification has been shown in the DPP-4 inhibitor series to improve metabolic stability, as the β-amino acid amide bond is not recognised by endogenous α-peptidases [1]. The resulting compounds exhibit extended pharmacokinetic half-lives, as demonstrated by compound 18m's sustained glucose-lowering efficacy 8 hours post-dose [2]. Medicinal chemistry teams conducting lead optimisation on peptide-based therapeutics should procure this specific building block to systematically evaluate the impact of β-amino acid substitution on plasma stability and duration of action, using the des-chloro analog (L-β-homophenylalanine) as a direct comparator to deconvolute the contribution of the chlorine substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.